Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester

説明

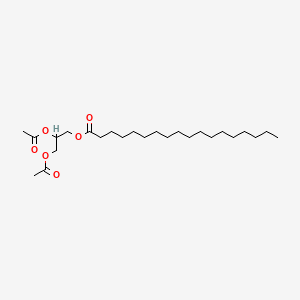

2, 3-Diacetoxypropyl stearate belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. 2, 3-Diacetoxypropyl stearate is considered to be a practically insoluble (in water) and relatively neutral molecule.

生物活性

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as stearic acid diacetate or glycerol 1-octadecanoate diacetate, is a complex organic compound with significant biological activity. Its structure consists of a glycerol backbone with two acetyloxy groups and an octadecanoic acid moiety. This compound is of interest in various fields including biochemistry, pharmacology, and industrial applications due to its unique properties and potential therapeutic benefits.

- Molecular Formula: CHO

- Molecular Weight: 442.63 g/mol

- CAS Registry Number: 33599-07-4

The compound is characterized by its stability and reactivity due to the presence of ester groups, which can be hydrolyzed by lipases to release octadecanoic acid and glycerol .

The biological activity of this compound primarily involves its interaction with lipid membranes and enzymes. The hydrolysis of the ester groups by lipases is a critical step that enhances its bioavailability and therapeutic efficacy. This process allows for the release of fatty acids and glycerol, which can then participate in various metabolic pathways .

Biological Activities

-

Antioxidant Properties:

- The compound has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Studies indicate that it may help in reducing lipid peroxidation in biological systems.

- Anti-inflammatory Effects:

- Lipid Metabolism:

Study on Toxicity and Safety

A toxicokinetic study conducted on rats evaluated the safety profile of this compound. The results indicated:

- No observed adverse effects (NOAEL) at doses up to 5000 mg/kg body weight.

- The compound was extensively hydrolyzed in the intestine, with rapid excretion primarily as CO₂, suggesting low systemic absorption and toxicity .

Clinical Application Research

In a clinical setting, octadecanoic acid derivatives have been explored for their potential applications in drug formulations. A study highlighted its effectiveness as an excipient in enhancing the stability and release profiles of certain pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | CHO | 442.63 g/mol |

| Octadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester | CHO | 426.67 g/mol |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | CHO | 358.57 g/mol |

This table illustrates the molecular diversity among compounds related to octadecanoic acid and highlights how structural variations can influence biological activity.

科学的研究の応用

Synthesis and Production

The synthesis of octadecanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of octadecanoic acid with glycerol in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions at temperatures between 150-200°C. In industrial settings, continuous flow reactors are utilized for better control over reaction parameters, ensuring high yield and purity.

Chemistry

- Reagent in Organic Synthesis: Used for synthesizing various organic compounds due to its reactivity.

- Analytical Chemistry Standard: Serves as a standard for calibrating analytical instruments.

Biology

- Lipid Metabolism Studies: Investigated for its role in lipid metabolism, influencing triglyceride and phospholipid synthesis and breakdown.

- Drug Delivery Systems: Employed in lipid-based drug delivery formulations to enhance bioavailability and therapeutic efficacy.

Medicine

- Pharmaceutical Formulations: Explored as an excipient in drug formulations due to its stability and compatibility with various active ingredients.

- Potential Therapeutics: Research indicates possible applications in targeted drug delivery systems.

Industry

- Cosmetics Manufacturing: Utilized in the production of creams and lotions due to its emollient properties.

- Lubricants and Surfactants: Acts as a lubricant and surfactant in various industrial processes.

Case Study: Drug Delivery Systems

Research has demonstrated that incorporating octadecanoic acid derivatives into drug formulations enhances the bioavailability of poorly soluble drugs. The compound's ability to form stable emulsions improves the targeted delivery of therapeutics to specific tissues.

Study on Lipid Metabolism

A study highlighted the influence of octadecanoic acid derivatives on lipid profiles within biological systems. The compound was shown to modulate the synthesis and breakdown of essential lipids critical for cellular integrity.

特性

IUPAC Name |

2,3-diacetyloxypropyl octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYNAKWAAXYNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274041 | |

| Record name | 2,3-Diaceto-1-stearin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-07-4 | |

| Record name | NSC83201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaceto-1-stearin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。